4-Hydroxynitrofurantoin
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Overview
Description
4-Hydroxynitrofurantoin is a derivative of Nitrofurantoin, an antibiotic that fights bacteria in the body . It is used to treat urinary tract infections . The molecule contains a total of 25 bonds, including 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 5 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 urea (-thio) derivative, 1 nitro group (aromatic), 1 imide (-thio), 1 hydrazone, 1 aromatic hydroxyl, and 1 Furane .
Molecular Structure Analysis
The this compound molecule contains a total of 25 bonds. There are 19 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 5 double bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 urea (-thio) derivative(s), 1 nitro group(s) (aromatic), 1 imide(s) (-thio), 1 hydrazone(s), 1 aromatic hydroxyl(s), and 1 Furane(s) .Scientific Research Applications
Pharmaceutical Formulation and Cancer Therapy:
- It's used in the formulation of nitrofurantoin floating matrix tablets, which prolong gastric residence time, increase drug bioavailability, and reduce gastric irritating side effects after oral administration (S. Tous, F. A. Mohammed, M. Sayed, 2006).
- The silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) decreases the proliferation of human malignant cancer cells by inducing apoptosis and altering cell cycle progression (B. Thati, A. Noble, B. Creaven, et al., 2009).
Environmental and Analytical Chemistry:
- A novel 3D flower-like neodymium molybdate catalyst detects and degrades nitrofurantoin in food and water, offering a solution for rapid and selective detection and removal of pulmonary toxicity antibiotics (J. V. Kumar, R. Karthik, Shen-ming Chen, et al., 2018).
- Cytochromes P450 2E1 and 3A are involved in the formation of 4-nitrocatechol, which plays a role in the synthesis of p-nitrophenol and its derivatives (A. Zerilli, D. Ratanasavanh, D. Lucas, et al., 1997).
- A novel p-nitrophenol degradation gene cluster in Rhodococcus opacus SAO101 can convert 4-NP to hydroxyquinol and 4-nitrocatechol, which may benefit environmental health (W. Kitagawa, N. Kimura, Y. Kamagata, 2004).
Medical Diagnostics and Toxicology:
- Oxidative bioactivation of nitrofurantoin in rat liver microsomes leads to hepatotoxicity and pneumotoxicity, with specific enzymes being responsible for bioactivation (Hui Li, Dongju Lin, Ying Peng, et al., 2017).
- Nitrofurantoin-induced genotoxicity involves oxidative DNA damage and is a key factor in its renal carcinogenesis (A. Kijima, Y. Ishii, S. Takasu, et al., 2015).
Herbicides and Disease Treatment:
- Hydroxamic acids, like 4-hydroxynitrofurantoin, defend cereals against pests and diseases, detoxify herbicides, and show allelopathic effects (H. Niemeyer, 1988).
- HPPD inhibitors, which could involve this compound derivatives, are used as herbicides and in treating tyrosine metabolism-related diseases like type I tyrosinemia and alkaptonuria (A. Santucci, G. Bernardini, D. Braconi, et al., 2017).
Mechanism of Action
Nitrofurantoin is reduced by bacterial flavoproteins to reactive intermediates that inactivate or alter bacterial ribosomal proteins leading to inhibition of protein synthesis, aerobic energy metabolism, DNA, RNA, and cell wall synthesis . Nitrofurantoin is bactericidal in urine at therapeutic doses .
Safety and Hazards
Future Directions
properties
CAS RN |
76644-41-2 |
---|---|
Molecular Formula |
C8H6N4O6 |
Molecular Weight |
254.16 g/mol |
IUPAC Name |
1-[(Z)-(4-hydroxy-5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O6/c13-5-1-4(18-7(5)12(16)17)2-9-11-3-6(14)10-8(11)15/h1-2,13H,3H2,(H,10,14,15)/b9-2- |
InChI Key |
FVAPZVJUBYDZAT-MBXJOHMKSA-N |
Isomeric SMILES |
C1C(=O)NC(=O)N1/N=C\C2=CC(=C(O2)[N+](=O)[O-])O |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC(=C(O2)[N+](=O)[O-])O |
Other CAS RN |
76644-41-2 |
synonyms |
1-[[(4-Hydroxy-5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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